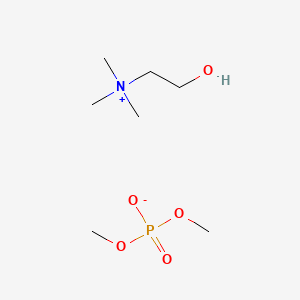
3-Bromo-5-chloro-4-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-chloro-4-ethoxyaniline is a chemical compound with the molecular formula C8H10BrNO . It is used in research and development .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . A specific synthesis method for this compound is not available in the retrieved sources.Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom (Br), a chlorine atom (Cl), an ethoxy group (C2H5O), and an aniline group (C6H5NH2) attached to a benzene ring .Physical And Chemical Properties Analysis
This compound has an average mass of 216.075 Da and a monoisotopic mass of 214.994568 Da . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources .Aplicaciones Científicas De Investigación
Chemical Synthesis
3-Bromo-5-chloro-4-ethoxyaniline is primarily used in chemical synthesis, serving as an intermediate in the production of various chemical compounds. Notable among its applications is its role in the synthesis of heterocyclic compounds, which are essential in pharmaceuticals, agricultural chemicals, and dyes.
Synthesis of Heterocyclic Compounds : It's used as a precursor in synthesizing pyrazole derivatives, demonstrating its utility in producing compounds with potential applications in various domains, including materials science and pharmaceuticals (Martins et al., 2013).
Crystallographic Studies : The compound has been studied for its structural properties, particularly in understanding the supramolecular structure of related chemical entities. This is pivotal for the design and synthesis of new materials with desirable properties (Dey & Desiraju, 2004).
Pharmaceutical Applications
Though direct applications of this compound in pharmaceuticals are not extensively documented, its derivatives and analogs are instrumental in drug development and synthesis.
Antimicrobial Agents : Derivatives of the compound have been synthesized and evaluated for antimicrobial activities, showcasing its potential in contributing to the development of new therapeutic agents (Doraswamy & Ramana, 2013).
Antitumor Agents : Certain derivatives have been studied for their antitumor activities, with specific compounds showing promising results against certain cancer cell lines, highlighting the compound's relevance in cancer research (Murali, Sparkes, & Prasad, 2017).
Safety and Hazards
While specific safety data for 3-Bromo-5-chloro-4-ethoxyaniline is not available, general safety measures for handling chemicals should be followed. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Mecanismo De Acción
Target of Action
Anilines, the class of compounds to which it belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Anilines are known to undergo various chemical reactions, such as nucleophilic substitution . The bromo and chloro groups on the aniline ring can potentially enhance its reactivity, making it a suitable candidate for various chemical transformations .
Biochemical Pathways
Anilines can participate in various biochemical processes, including the synthesis of pharmaceuticals and dyes .
Pharmacokinetics
The presence of the ethoxy group might influence its absorption and distribution due to its lipophilic nature .
Result of Action
Anilines and their derivatives are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-chloro-4-ethoxyaniline can be influenced by various environmental factors, including temperature, pH, and the presence of other substances . .
Propiedades
IUPAC Name |
3-bromo-5-chloro-4-ethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMMOOOPQRQWOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682166 |
Source


|
| Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-73-2 |
Source


|
| Record name | Benzenamine, 3-bromo-5-chloro-4-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-chloro-4-ethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N,N/'-[1,2-Ethanediylbis[oxy(4-fluoro-2,1-phenylene)]]bis[N-(carboxymethyl)glycine] tetrapotassium s](/img/no-structure.png)
![7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B595566.png)


